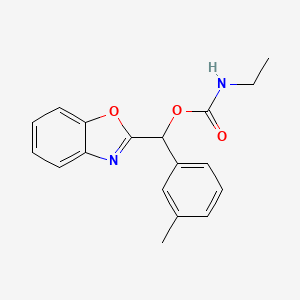![molecular formula C13H14N2O B12917184 1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one CAS No. 73554-46-8](/img/structure/B12917184.png)
1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused azocino and indole ring system. These structural characteristics contribute to its diverse chemical reactivity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted indoles and azocine derivatives can be reacted in the presence of catalysts to form the desired compound. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indole and azocine rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structural features allow it to fit into the active sites of these targets, thereby influencing biochemical pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and structural similarity to 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole: Used as an estrogen receptor modulator for cancer treatment.
Uniqueness
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one is unique due to its fused azocino and indole ring system, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions.
Propiedades
Número CAS |
73554-46-8 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1,2,3,5,6,7-hexahydroazocino[5,4-b]indol-4-one |
InChI |
InChI=1S/C13H14N2O/c16-13-6-5-12-10(7-8-14-13)9-3-1-2-4-11(9)15-12/h1-4,15H,5-8H2,(H,14,16) |
Clave InChI |
QLZKMMUJNQUOFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NCCC2=C1NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)

![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)
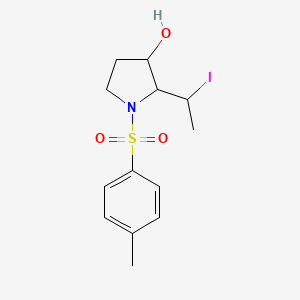
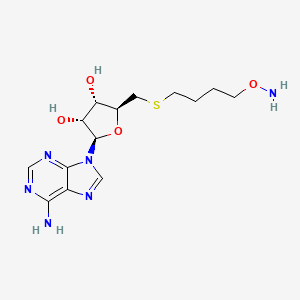
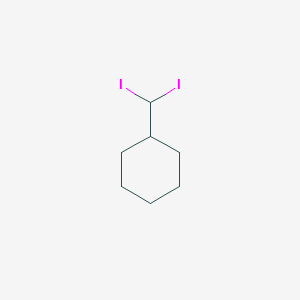

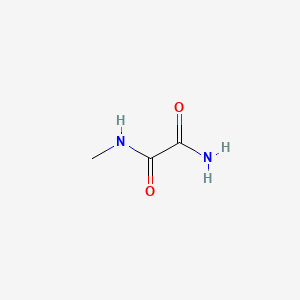
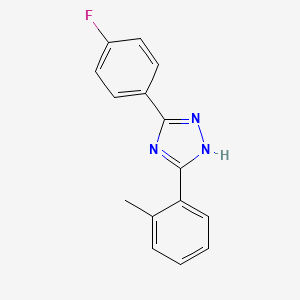
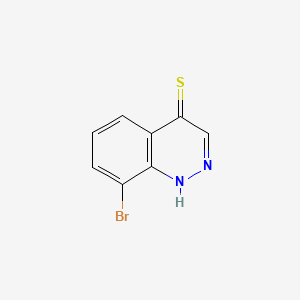
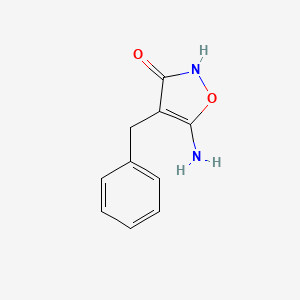

![5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12917167.png)
